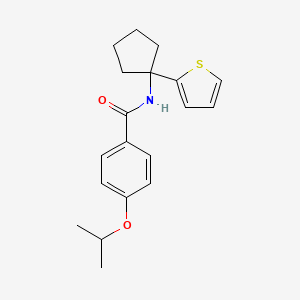

2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has shown that similar compounds, particularly those with halogen substitutions like chloro and fluoro, along with a benzamide moiety, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with structural elements resembling the one have been tested against a range of bacterial and fungal strains, showing significant activity at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity has been correlated with the presence of halogen atoms, which could imply that the specific compound may also possess similar bioactive properties (Limban et al., 2011).

Molecular Imaging and Neuroscience

Compounds structurally related to 2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide have been used as molecular imaging probes, particularly in the context of neuroscience. For example, derivatives with fluoro substitutions have been applied in positron emission tomography (PET) to study receptor densities in the brain, which could suggest potential applications of the compound in similar neurological or imaging studies (Kepe et al., 2006).

Drug-DNA Interactions

The study of drug-DNA interactions is crucial in understanding the mechanism of action of potential therapeutic agents. Compounds with benzamide structures have been investigated for their ability to bind with DNA, which is a significant area of research for anticancer and antimicrobial drug development. Studies on similar compounds provide insights into the intermolecular forces at play in such interactions, which could be relevant for the compound (Bischoff et al., 1998).

Crystal Structure and Material Science

The crystal structure analysis of similar compounds can provide valuable information about the material properties and potential applications in material science. For instance, the study of crystal structures involving halogen substitutions in benzamide compounds has led to insights into weak interactions that can influence the packing and stability of molecular crystals. Such information can be crucial for designing materials with specific properties (Chopra & Row, 2005).

作用機序

Target of Action

The primary target of the compound is currently unknown. Similar compounds have been known to target enzymes such as phosphodiesterases . The role of these targets is to regulate the intracellular levels of cyclic nucleotides and are involved in signal transduction.

Mode of Action

Based on its structure, it may involve nucleophilic substitution or free radical reactions . In a typical nucleophilic substitution, the compound could act as a nucleophile, donating an electron pair to an electrophilic carbon on the target molecule. In a free radical reaction, the compound could generate a free radical that can react with other molecules in the cell .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. If it targets phosphodiesterases, it could affect the cyclic AMP or cyclic GMP pathways, which are involved in many cellular processes including inflammation, smooth muscle relaxation, and cell proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If it targets phosphodiesterases, it could increase the levels of cyclic nucleotides in the cell, leading to changes in cell signaling and potentially resulting in effects such as anti-inflammation or smooth muscle relaxation .

特性

IUPAC Name |

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2S/c1-22-12-5-2-10(3-6-12)15(20)9-19-16(21)13-7-4-11(18)8-14(13)17/h2-8,15,20H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDANVJEKGOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)

![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)

![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)

![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)

![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)